Cas no 74069-74-2 ((R)-(-)-2-Aminononane)

(R)-(-)-2-Aminononane 化学的及び物理的性質
名前と識別子
-
- (R)-(-)-2-Aminononane
- (2R)-nonan-2-amine
- (R)-2-aminononane
- (R)-2-Nonanamine
- (R)-2-Nonylamine
- 2-aminononane
- 2-Nonanamine,(2R)
- 2-Nonanamine,(R)
- 2-Nonanamine,(R)-
- SCHEMBL353793
- AKOS017343252
- 74069-74-2
- DTXSID60628461
- (R)-2-Aminononane, ChiPros(R), produced by BASF
- (R)-nonan-2-amine
- (R)-1-Methyloctylamine
- MFCD03844739
-
- MDL: MFCD03844739
- インチ: 1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1
- InChIKey: ALXIFCUEJWCQQL-SECBINFHSA-N
- ほほえんだ: CCCCCCC[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 143.16700
- どういたいしつりょう: 143.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 61.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.790
- ゆうかいてん: <-20°C
- ふってん: 191 ºC
- フラッシュポイント: 華氏温度:165.2°f
摂氏度:74°c - 屈折率: 1.4271
- PSA: 26.02000
- LogP: 3.39440
- かんど: Air Sensitive
- ようかいせい: まだ確定していません。
(R)-(-)-2-Aminononane セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H310-H314-H330
- 警告文: P260-P280-P284-P301+P310-P302+P350-P305+P351+P338
- 危険物輸送番号:UN 2735
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-35-50/53
- セキュリティの説明: S26; S36/37/39; S45
-
危険物標識:
- 危険レベル:8
- 包装等級:II
- 包装カテゴリ:II
- 包装グループ:II
- リスク用語:R34
(R)-(-)-2-Aminononane 税関データ
- 税関コード:2921199090
- 税関データ:
中国税関コード:
2921199090概要:
2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
(R)-(-)-2-Aminononane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19310-1g |
(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+% |
74069-74-2 | ee 98+% | 1g |
¥869.00 | 2023-02-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19310-5g |
(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+% |
74069-74-2 | ee 98+% | 5g |
¥2745.00 | 2023-02-25 | |
abcr | AB180663-1 g |
(R)-(-)-2-Aminononane, ChiPros? 99%, ee 98%; . |
74069-74-2 | 1g |
€44.50 | 2022-06-11 | ||
abcr | AB180663-5 g |
(R)-(-)-2-Aminononane, ChiPros? 99%, ee 98%; . |
74069-74-2 | 5g |
€109.50 | 2022-06-11 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19310-25g |
(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+% |
74069-74-2 | ee 98+% | 25g |
¥10987.00 | 2023-02-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 727180-25G |
(R)-(-)-2-Aminononane |
74069-74-2 | ChiPros | 25G |
¥5975.51 | 2022-02-24 |
(R)-(-)-2-Aminononaneに関する追加情報
(R)-(-)-2-Aminononane (CAS No. 74069-74-2): A Comprehensive Overview
(R)-(-)-2-Aminononane (CAS No. 74069-74-2) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, also known as (R)-(-)-2-Aminononane, is a nine-carbon alkylamine with a chiral center at the second carbon position, which imparts unique stereochemical properties and biological activities. This introduction aims to provide a detailed overview of the chemical structure, synthesis methods, applications, and recent research developments surrounding (R)-(-)-2-Aminononane.
Chemical Structure and Properties
(R)-(-)-2-Aminononane is an enantiomer of 2-aminononane, characterized by its chiral center at the second carbon atom. The compound has the molecular formula C9H19N and a molecular weight of 141.25 g/mol. The presence of the chiral center results in two enantiomers: (R)-(-)-2-Aminononane and (S)-(+)-2-Aminononane. The (R) enantiomer exhibits a negative optical rotation, denoted by (-), while the (S) enantiomer has a positive optical rotation.
The physical properties of (R)-(-)-2-Aminononane include a boiling point of approximately 185°C and a melting point of -33°C. It is a colorless liquid with a characteristic amine odor. The compound is soluble in organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water due to its hydrophobic nature.
Synthesis Methods
The synthesis of (R)-(-)-2-Aminononane can be achieved through various methods, each with its advantages and limitations. One common approach involves the asymmetric hydrogenation of 2-nonenenitrile using a chiral catalyst. This method provides high enantioselectivity and yield, making it suitable for large-scale production.
Another method involves the asymmetric reduction of 2-nonenenitrile using a chiral reducing agent such as (R,R)-DIP-Cl or (S,S)-DIP-Cl. This approach also yields the desired enantiomer with high enantioselectivity but may require more specialized reagents.
A third method involves the use of chiral auxiliaries to control the stereochemistry during the synthesis. For example, the reaction of 1-bromooctane with (R)-(−)-α-methylbenzylamine followed by reduction and deprotection can yield (R)-(-)-2-Aminononane. This method provides good control over stereochemistry but may involve more steps and reagents.
Applications in Pharmaceutical Research
(R)-(-)-2-Aminononane has found applications in various areas of pharmaceutical research due to its unique stereochemical properties and biological activities. One notable application is in the development of chiral drugs, where the enantiomeric purity of intermediates is crucial for achieving desired therapeutic effects.
In recent studies, (R)-(-)-2-Aminononane has been used as a building block for synthesizing chiral ligands and catalysts in asymmetric synthesis. These ligands and catalysts have been employed in the production of pharmaceuticals with improved enantioselectivity and yield.
Additionally, (R)-(-)-2-Aminononane has been investigated for its potential as a precursor for developing novel analgesics and anti-inflammatory agents. Research has shown that certain derivatives of 2-aminonanenes exhibit potent analgesic properties without significant side effects, making them promising candidates for further development.
Recent Research Developments
The field of chiral chemistry continues to evolve, driven by advancements in synthetic methods and applications in pharmaceutical research. Recent studies have focused on improving the efficiency and sustainability of synthesizing chiral compounds like (R)-(-)-2-Aminononane.
A notable study published in the Journal of Organic Chemistry reported a novel catalytic system for the asymmetric hydrogenation of 2-nonenenitrile using a ruthenium-based catalyst modified with chiral ligands. This system achieved high enantioselectivity (>99% ee) and excellent yield (up to 95%), making it an attractive option for industrial-scale production.
Another study published in Chemical Communications explored the use of biocatalysts for the asymmetric reduction of 2-nonenenitrile to produce (R)-(-)-2-Aminononane strong>. The researchers used engineered enzymes to achieve high enantioselectivity (>98% ee) under mild conditions, demonstrating the potential for green chemistry approaches in synthesizing chiral compounds.
In addition to synthetic methods, recent research has also focused on understanding the biological activities of chiral compounds like (R )-(- )- 2 -Amin on on ane strong>. A study published in Bioorganic & Medicinal Chemistry Letters investigated the interaction between certain derivatives of 2-aminnonanes and specific receptors involved in pain signaling pathways. The results showed that these derivatives exhibited selective binding and potent analgesic effects, suggesting their potential as lead compounds for developing new pain management therapies. p > p > article > response >
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